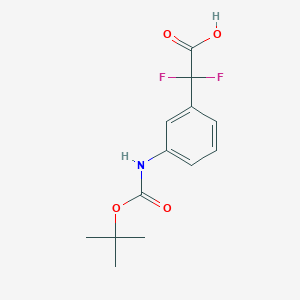
2-(3-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a phenyl ring, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetylating agent reacts with the protected amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow microreactor systems may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Suitable nucleophiles and appropriate solvents, such as acetonitrile or tetrahydrofuran.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of new functional groups at the difluoroacetic acid moiety.
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: May be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid involves the following steps:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H15F2NO4 |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2,2-difluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H15F2NO4/c1-12(2,3)20-11(19)16-9-6-4-5-8(7-9)13(14,15)10(17)18/h4-7H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
JZKAKQKJODKQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















